Carbamodithioic acid, 2-propenyl-
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Overview
Description
This compound is characterized by the presence of a thiocarbonyl and thiol group, replacing the oxo and hydroxy groups of carbamic acid . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, 2-propenyl- can be synthesized through the reaction of allylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{NH}_2 + \text{CS}_2 + \text{Base} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHC(S)SH} ]
Industrial Production Methods
Industrial production of carbamodithioic acid, 2-propenyl- often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the choice of base, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, 2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding amines.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Carbamodithioic acid, 2-propenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pesticides and rubber chemicals
Mechanism of Action
The mechanism of action of carbamodithioic acid, 2-propenyl- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of key metabolic processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid, diethyl-, 2-chloro-2-propenyl ester: Similar in structure but with different substituents.
Dithiocarbamic acid: A simpler structure with similar functional groups.
Uniqueness
Carbamodithioic acid, 2-propenyl- is unique due to its allyl group, which imparts distinct reactivity and properties compared to other dithiocarbamic acids. This uniqueness makes it valuable in specific applications where its reactivity and biological activity are advantageous .
Properties
IUPAC Name |
prop-2-enylcarbamodithioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-2-3-5-4(6)7/h2H,1,3H2,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGOTDJKTYZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388847 |
Source
|
Record name | Carbamodithioic acid, 2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44602-38-2 |
Source
|
Record name | Carbamodithioic acid, 2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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